4-(Octyloxy)-m-toluidine methanesulfonate
Overview
Description
4-(Octyloxy)-m-toluidine methanesulfonate is a chemical compound that combines methanesulfonic acid with 4-(octyloxy)-m-toluidine. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is known for its strong acidity, high chemical stability, and low toxicity 4-(Octyloxy)-m-toluidine is an organic compound that contains an octyloxy group attached to a methylated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine typically involves the reaction of methanesulfonic acid with 4-(octyloxy)-m-toluidine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfonic acid derivatives, oxidized organic compounds.
Reduction: Amine derivatives, reduced organic compounds.
Substitution: Substituted organic compounds with various functional groups.
Scientific Research Applications
Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and polymers.
Mechanism of Action
The mechanism of action of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine involves its interaction with molecular targets and pathways. The compound can act as a proton donor due to the presence of methanesulfonic acid, facilitating various chemical reactions. The octyloxy group in 4-(octyloxy)-m-toluidine enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid with similar chemical properties but lacks the octyloxy-m-toluidine component.
4-(Octyloxy)-m-toluidine: An organic compound with similar structural features but without the methanesulfonic acid component.
Sulfonic acid derivatives: Compounds containing the sulfonic acid functional group, such as p-toluenesulfonic acid and benzenesulfonic acid.
Uniqueness
Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine is unique due to the combination of methanesulfonic acid and 4-(octyloxy)-m-toluidine. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. The presence of the octyloxy group enhances its lipophilicity, while the methanesulfonic acid component provides strong acidity and stability .
Properties
CAS No. |
5896-89-9 |
---|---|
Molecular Formula |
C16H29NO4S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
methanesulfonic acid;3-methyl-4-octoxyaniline |
InChI |
InChI=1S/C15H25NO.CH4O3S/c1-3-4-5-6-7-8-11-17-15-10-9-14(16)12-13(15)2;1-5(2,3)4/h9-10,12H,3-8,11,16H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
InChI=1S/C15H25NO.CH4O3S/c1-3-4-5-6-7-8-11-17-15-10-9-14(16)12-13(15)2;1-5(2,3)4/h9-10,12H,3-8,11,16H2,1-2H3;1H3,(H,2,3,4) |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C.CS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
5896-89-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine (7CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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